4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-3-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-14(18)15-4-5-16(9)13(17)7-10-2-3-11-12(6-10)20-8-19-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCWPWNVOIPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-yl acetyl chloride. This intermediate is then reacted with 3-methylpiperazin-2-one under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
- IUPAC Name : 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one
The structure features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety, which is significant for its biological activity.
Neuropharmacology
Research indicates that compounds similar to this compound exhibit potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibiting MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for managing symptoms associated with Parkinson's.
Case Study :
A study synthesized derivatives of benzodioxole compounds, revealing that certain modifications led to enhanced MAO-B inhibitory activity. For instance, compounds with specific substitutions showed IC50 values in the low nanomolar range, indicating potent activity against MAO-B .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research has shown that derivatives of piperazine can induce apoptosis in cancer cell lines. The benzo[d][1,3]dioxole structure is known for its ability to interact with biological targets involved in cancer progression.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 5 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Properties
There are emerging studies suggesting that compounds with similar structures possess antimicrobial properties. The presence of the benzo[d][1,3]dioxole unit may enhance the efficacy against various bacterial strains.
Case Study :
A recent investigation into the antimicrobial activity of benzodioxole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that suggest modifications can optimize antimicrobial potency .
Conclusion and Future Directions
This compound shows promise across multiple fields including neuropharmacology, oncology, and microbiology. Ongoing research into its mechanisms of action and further structural modifications could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, leading to a cascade of biochemical events that result in its biological activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several classes of benzodioxol-containing molecules. Key comparisons include:
Key Observations :
- The acetyl-benzodioxol group in the target compound provides a distinct electronic profile compared to methyl-benzodioxol () or halogenated benzodioxol ().
- The 3-methyl group on the piperazinone ring may influence metabolic stability compared to unmethylated analogs .
Comparison with Analogous Syntheses :
- Benzodioxol-imidazoles () : Synthesized via nucleophilic substitution under specific solvent/temperature conditions (e.g., dioxane, 80°C).
- ABT-627 () : Utilizes hydrogenation with Raney nickel and protection strategies to avoid hydroxylation at sensitive positions.
Challenges : The acetyl-benzodioxol linkage may require careful optimization to prevent side reactions, such as hydrolysis or unwanted cyclization .
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s acetyl group may enhance blood-brain barrier permeability compared to bulkier analogs like ’s pyridopyrimidinone derivative.
- Methyl substitution could reduce metabolic degradation compared to unmethylated piperazinones .
Biological Activity
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is a derivative of piperazine that incorporates a benzo[d][1,3]dioxole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, an acetyl group, and a benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A study synthesized several derivatives of benzo[d][1,3]dioxole and evaluated their anticancer activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The IC50 values for one derivative were reported as 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating potent activity compared to doxorubicin (IC50 values: 7.46 µM for HepG2) .
-
Mechanisms of Action :
- The mechanisms underlying the anticancer effects include the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and induction of apoptosis via mitochondrial pathways. Specifically, studies have shown that treatment with these compounds leads to increased Bax expression and decreased Bcl-2 levels, promoting apoptosis .
- Cell Cycle Analysis :
Summary of Biological Activities
Safety and Toxicity
Research indicates that many derivatives of benzo[d][1,3]dioxole exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells. For instance, certain compounds demonstrated an IC50 value greater than 150 µM against normal cell lines, suggesting a favorable safety profile .
Future Directions
The promising anticancer activity and safety profile of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate precise pathways involved in its anticancer effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one, and how can they be addressed?
- Answer: The synthesis involves coupling a benzo[d][1,3]dioxol-5-yl acetyl group to a 3-methylpiperazin-2-one scaffold. Challenges include regioselectivity in forming the piperazinone ring and avoiding side reactions at the dioxole moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution under mild conditions (e.g., using DCC coupling agents) can improve yields . Purification via silica gel chromatography is critical, as seen in related compounds with yields of 80–90% under optimized methoxide/methanol reflux conditions .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer:
- 1H/13C NMR: Assigns proton environments (e.g., methyl groups on piperazinone at δ ~2.3 ppm) and aromatic signals from the benzodioxole ring (δ ~6.8–7.1 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., C15H16N2O4: calculated 288.28 g/mol) .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages (C-O-C) in the dioxole ring (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the stereoelectronic profile of the benzodioxole moiety influence the compound's reactivity and bioactivity?
- Answer: The benzodioxole group enhances electron density via its oxygen lone pairs, potentially stabilizing charge-transfer interactions with biological targets (e.g., enzymes or receptors). This moiety’s rigidity may restrict conformational flexibility, improving binding specificity. Comparative studies with non-dioxole analogs show reduced activity, suggesting the dioxole is critical for target engagement .
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for benzodioxol-piperazine derivatives?
- Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature) .
- Structural Modifications: Test analogs with variations in the piperazinone methyl group or acetyl linker to isolate pharmacophores .
- Computational Modeling: Use molecular docking to predict binding modes and explain discrepancies (e.g., conflicting IC50 values in kinase assays) .
Q. How can researchers optimize the synthetic route to improve scalability for preclinical studies?
- Answer:
- Catalyst Optimization: Replace Pd(OAc)2 with air-stable Pd catalysts (e.g., XPhos Pd G3) to reduce sensitivity to oxygen .
- Solvent Selection: Switch from DMSO to EtOAc/hexane mixtures for easier post-reaction purification .
- Yield Table:
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | DCC, THF | 85–90 | |
| Cyclization | NaOMe/MeOH | 80–90 |
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the neurogenic potential of this compound?
- Answer:
- Hippocampal Neurogenesis Assays: Treat adult rat hippocampal stem cells and quantify BrdU+/Nestin+ cells via flow cytometry .
- BDNF (Brain-Derived Neurotrophic Factor) ELISA: Measure BDNF secretion in neuronal cultures to link activity to neurotrophic pathways .
Q. How can contradictory cytotoxicity data between cancer cell lines be analyzed?
- Answer:
- Dose-Response Curves: Generate IC50 values across multiple lines (e.g., MCF-7, A549) to identify lineage-specific effects .
- Apoptosis Markers: Use Annexin V/PI staining to differentiate cytostatic vs. cytotoxic mechanisms .
Data Interpretation
Q. What analytical approaches validate the compound's purity for pharmacological testing?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
